molecular formula C20H14N4O4S B11431740 (2E)-6-(4-methylbenzyl)-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methylbenzyl)-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11431740
M. Wt: 406.4 g/mol
InChI Key: VHFGCXISWVROLT-GZTJUZNOSA-N
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Description

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound belonging to the thiazolo-triazine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with methylphenyl and nitrophenyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazine precursors, followed by their fusion under specific conditions. Key steps include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of Triazine Ring: This involves the reaction of cyanuric chloride with suitable amines.

    Fusion of Rings: The thiazole and triazine rings are fused together using a condensation reaction, often facilitated by a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) are used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group can participate in redox reactions, while the thiazole and triazine rings provide structural stability and facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

(2E)-6-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14N4O4S/c1-12-5-7-13(8-6-12)10-16-18(25)21-20-23(22-16)19(26)17(29-20)11-14-3-2-4-15(9-14)24(27)28/h2-9,11H,10H2,1H3/b17-11+

InChI Key

VHFGCXISWVROLT-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=NC2=O

Origin of Product

United States

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